Trinonyl(oxo)-lambda~5~-arsane
Description
Trinonyl(oxo)-lambda~5~-arsane is an organoarsenic compound with the chemical formula (C₉H₁₉)₃As=O. The arsenic atom is in the +5 oxidation state (λ⁵-arsane), coordinated by three nonyl (C₉H₁₉) groups and one oxo (O) ligand. This configuration imparts unique steric and electronic properties, distinguishing it from simpler arsenic(V) derivatives. The bulky nonyl substituents likely influence solubility (lipophilic character), stability, and reactivity, particularly in biological or catalytic systems .
Properties
CAS No. |
53324-12-2 |
|---|---|
Molecular Formula |
C27H57AsO |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-di(nonyl)arsorylnonane |
InChI |
InChI=1S/C27H57AsO/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI Key |
IDGHOXFAVQLDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As](=O)(CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trinonyl(oxo)-lambda~5~-arsane typically involves the reaction of nonyl halides with arsenic trioxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trinonyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo ligand to hydroxyl or other reduced forms.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Hydroxyl-substituted arsenic compounds.
Substitution: Alkyl or aryl-substituted arsenic compounds.
Scientific Research Applications
Trinonyl(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trinonyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The oxo ligand plays a crucial role in the compound’s reactivity, facilitating the formation of reactive intermediates that can interact with biological molecules. The nonyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on arsenic(V) oxo compounds significantly alter their properties. Key comparisons include:
*The sulfanylidene group (S) alters redox behavior compared to oxo derivatives.
Key Findings :
- Lipophilicity: Nonyl groups enhance lipid solubility, making trinonyl(oxo)-λ⁵-arsane suitable for non-polar environments, unlike hydrophilic trimethyl analogs .
- Steric Effects: Larger substituents (e.g., nonyl) hinder enzyme active-site interactions. Molecular dynamics (MD) simulations show that bulky groups increase the distance between reactive sites and catalytic centers (e.g., 5–6 Å vs. 3.0–3.5 Å for methyl analogs), reducing compatibility in systems like TylHI .
Enzymatic Interactions
- Trimethyl(oxo)-λ⁵-arsane : Compatible with MycCI active sites due to smaller substituents (average C–O distance: 3.0–3.5 Å in MD simulations) .
- Trinonyl(oxo)-λ⁵-arsane: Predicted incompatibility with enzymes requiring precise positioning (e.g., TylHI), where larger substituents increase C–O distances beyond catalytic thresholds .
Inhibitory Activity
- Methyl and Phenyl Analogs : Trimethyl derivatives exhibit moderate inhibition of dihydrofolate reductase (DHFR, IC₅₀ = 1.5–2.0 pM) but low antibacterial activity compared to methotrexate (MTX) .
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